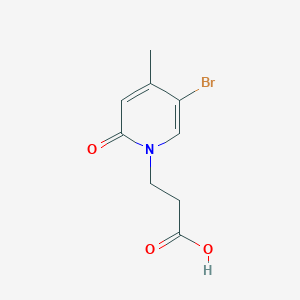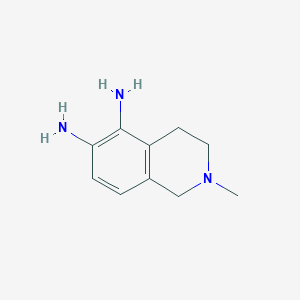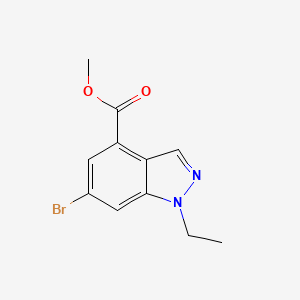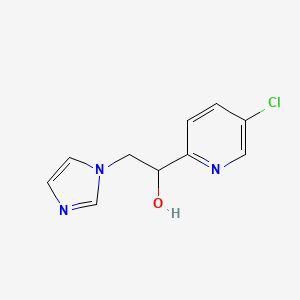
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol is a synthetic organic compound that features both pyridine and imidazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-pyridinecarboxaldehyde and 1H-imidazole.
Reaction: The aldehyde group of 5-chloro-2-pyridinecarboxaldehyde reacts with the imidazole under basic conditions to form the corresponding imidazole derivative.
Reduction: The intermediate product is then reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the pyridine or imidazole rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the pyridine ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating their function.
Chemical Reactivity: It could act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present.
相似化合物的比较
Similar Compounds
1-(2-Pyridyl)-2-(1H-imidazol-1-yl)ethane-1-ol: Lacks the chlorine atom, which might affect its reactivity and biological activity.
1-(5-Chloro-2-pyridyl)-2-(1H-imidazol-1-yl)ethanone: Has a ketone group instead of a hydroxyl group, which could influence its chemical properties.
Uniqueness
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol is unique due to the presence of both a chlorine atom on the pyridine ring and a hydroxyl group on the ethane chain. These features can significantly influence its chemical reactivity and potential biological activity.
属性
分子式 |
C10H10ClN3O |
|---|---|
分子量 |
223.66 g/mol |
IUPAC 名称 |
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol |
InChI |
InChI=1S/C10H10ClN3O/c11-8-1-2-9(13-5-8)10(15)6-14-4-3-12-7-14/h1-5,7,10,15H,6H2 |
InChI 键 |
GTISQZPNQSZFOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Cl)C(CN2C=CN=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
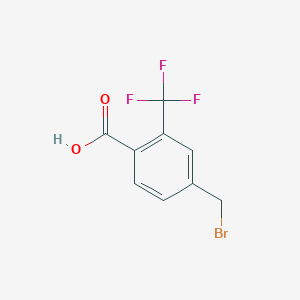
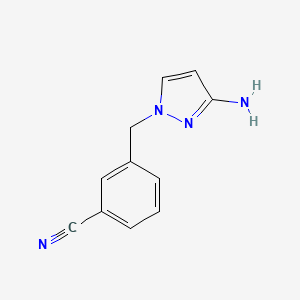
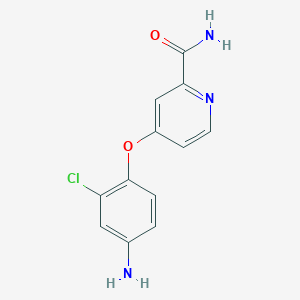
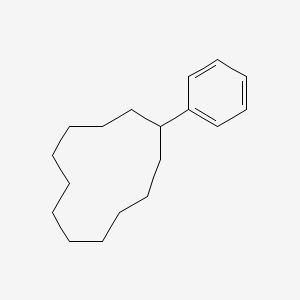
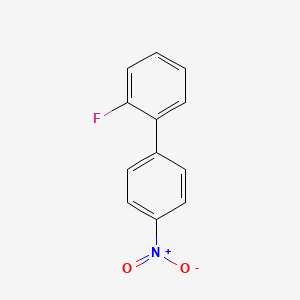
![2-[2-(4-Fluorophenyl)propan-2-yl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B8453407.png)
![1-Benzyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B8453414.png)
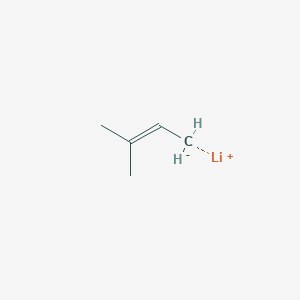

![2-[4-(2-Aminoethyl)phenoxy]nicotinamide](/img/structure/B8453436.png)
![1,4-Dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8453447.png)
